molecular formula C10H20N10O4S B2935027 bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid CAS No. 2044722-94-1

bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid

Cat. No.: B2935027
CAS No.: 2044722-94-1
M. Wt: 376.4
InChI Key: SIZYYTSLFDLKQH-UHFFFAOYSA-N
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Description

Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid is a bis-guanidine derivative where two guanidine moieties are substituted at the N-position with methyl-linked 1H-pyrazol-3-yl groups. The compound forms a stable salt with sulfuric acid, likely in a 2:1 molar ratio (guanidine:sulfate), analogous to structurally related guanidine sulfates .

Properties

IUPAC Name

2-(1H-pyrazol-5-ylmethyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N5.H2O4S/c2*6-5(7)8-3-4-1-2-9-10-4;1-5(2,3)4/h2*1-2H,3H2,(H,9,10)(H4,6,7,8);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZYYTSLFDLKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN=C(N)N.C1=C(NN=C1)CN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent CAS RN Storage Conditions Key Applications/Characteristics
Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid 1H-pyrazol-3-yl Not reported Not reported Hypothetical: Catalysis, bioactivity
Bis(N-[(5-methyl-2-furyl)methyl]guanidine); sulfuric acid 5-methyl-2-furyl 30263-43-5 Room temperature Research chemical; stability in bulk
Bis(N-[[3-(trimethylsilyl)phenyl]methyl]guanidine); sulfuric acid 3-(trimethylsilyl)phenyl Not assigned Not reported Precursor for radiopharmaceuticals (e.g., Metaiodobenzylguanidine)

Structural Differences and Electronic Effects

  • Pyrazole vs. Furyl Substituents : The pyrazole group in the target compound introduces two nitrogen atoms in the heterocycle, enabling hydrogen bonding or metal coordination. In contrast, the 5-methyl-2-furyl group in the analog (CAS 30263-43-5) contains an oxygen atom, which may reduce basicity but improve solubility in polar solvents .
  • Trimethylsilylphenyl vs. Pyrazole : The trimethylsilyl group in the phenyl-substituted analog () adds steric bulk and hydrophobicity, likely enhancing membrane permeability in pharmaceutical contexts .

Physicochemical Properties

  • Stability : The furyl-substituted analog (CAS 30263-43-5) is stable at room temperature, suggesting that the target pyrazole analog may also exhibit robust storage characteristics under similar conditions .
  • Solubility : Sulfate salts of guanidine derivatives are typically water-soluble. The pyrazole substituent’s polarity may further enhance aqueous solubility compared to the hydrophobic trimethylsilylphenyl analog.

Biological Activity

Bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

The compound has the molecular formula C5_5H11_{11}N5_5O4_4S and a molecular weight of 237.23 g/mol. Its structure includes two pyrazole rings connected by a guanidine moiety, which is known to influence its biological interactions and activities.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. Research indicates that this compound can modulate various signaling pathways, leading to effects such as:

  • Antioxidant Activity : The compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This is crucial for protecting cells from oxidative stress, which is linked to various diseases.
  • Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as Bax and activating caspase-3 pathways. This suggests potential applications in cancer therapy.

Biological Activities

The compound has been evaluated for several biological activities:

  • Antioxidant Activity :
    • Evaluated using the DPPH assay, results indicated that several derivatives of this compound exhibit strong radical scavenging properties.
    • Table 1 summarizes the antioxidant activities of various derivatives:
    Compound IDIC50 (µM)Activity Level
    3i6.2Very Potent
    3c20.9Low Activity
  • Anticancer Activity :
    • In vitro studies on colorectal carcinoma cells (RKO) demonstrated that this compound can inhibit cell growth in a dose-dependent manner.
    • Mechanistic studies revealed activation of autophagy pathways and modulation of p53-related signaling.
  • Antibacterial and Antifungal Properties :
    • Preliminary tests indicate that the compound exhibits antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed enhanced cytotoxicity against various cancer cell lines, indicating the potential for developing new anticancer agents based on this scaffold .
  • Study 2 : Research conducted on antioxidant properties demonstrated that certain derivatives outperformed traditional antioxidants in radical scavenging assays, suggesting their utility in formulations aimed at reducing oxidative stress .

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